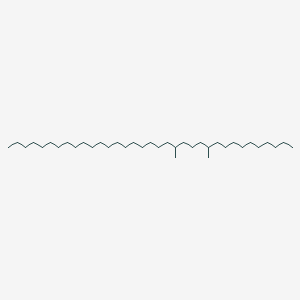
11,15-Dimethylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a branched alkane, specifically a dimethyl derivative of pentatriacontane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethylpentatriacontane can be achieved through various synthetic routes. One common method involves the use of optically pure starting materials, such as ®-(+)-citronellic acid. The synthetic process typically includes steps like esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
11,15-Dimethylpentatriacontane has several scientific research applications, particularly in the field of entomology. It is a significant component of the cuticular hydrocarbons in insects, serving various roles such as:
Sex Pheromones: It acts as a sex pheromone in certain insect species, aiding in mating and reproduction.
Chemical Communication: It is involved in chemical signaling, helping insects recognize colony members, differentiate between species, and communicate with each other.
Barrier Against Desiccation: The compound forms part of the epicuticular wax layer, providing a barrier against water loss and protecting insects from desiccation.
Mechanism of Action
The mechanism of action of 11,15-Dimethylpentatriacontane in insects involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of other insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors and pheromone-binding proteins, which facilitate the detection and interpretation of chemical signals .
Comparison with Similar Compounds
Similar Compounds
13,23-Dimethylpentatriacontane: Another dimethyl derivative of pentatriacontane, also found in insect cuticular hydrocarbons.
15,19,23-Trimethylheptatriacontane: A trimethyl derivative with similar roles in insect communication.
3,7,11,15-Tetramethylhentriacontane: A tetramethyl derivative involved in pheromone signaling in tsetse flies.
Uniqueness
11,15-Dimethylpentatriacontane is unique due to its specific methylation pattern, which influences its role and effectiveness as a pheromone. The position of the methyl groups affects the compound’s interaction with receptors and its overall biological activity, making it distinct from other similar hydrocarbons.
Properties
CAS No. |
56987-84-9 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
11,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
PFWHBIJHNFAHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















